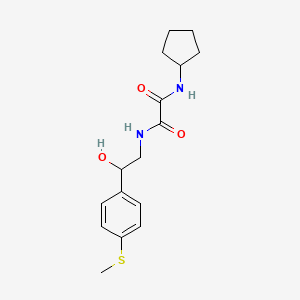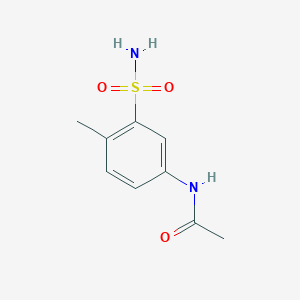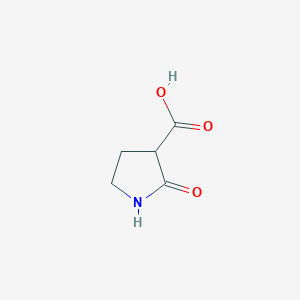
4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one" is a novel molecule that appears to be related to a class of compounds that have been synthesized and studied for various biological activities. The presence of the 1,2,4-oxadiazole ring and the fluorophenyl group suggests potential pharmacological properties, as these features are often seen in compounds with anticancer and antibacterial activities.
Synthesis Analysis
The synthesis of related compounds involves a linear strategy, as seen in the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which were screened for anticancer activity . Another related synthesis involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods, including IR, 1H NMR, and mass spectrometry . The crystal structure of a related compound, "4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine," shows specific dihedral angles and hydrogen bonding, which contribute to its three-dimensional structure . These techniques and findings could provide insights into the molecular structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclization and condensation reactions . The reactivity of the chloromethyl and oxadiazole groups is crucial in these syntheses, as they allow for further functionalization with various amines or other nucleophiles . These reactions could be relevant to the synthesis and further chemical manipulation of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by their spectroscopic data and biological activity predictions . For instance, the novel amine derivatives synthesized in one study were screened for in vitro anticancer activity, and some showed high cytotoxicity against certain cancer cell lines . Another study predicted the biological activity of synthesized compounds using the PASS prediction method . These analyses could be indicative of the properties of the compound , suggesting potential areas of application in pharmacology.
科学的研究の応用
Anticancer Potential
Research has identified compounds structurally related to 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one as potential anticancer agents. One study discovered a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through caspase- and cell-based high-throughput screening assays. This compound showed good activity against several breast and colorectal cancer cell lines, inducing apoptosis and cell cycle arrest in T47D cells. The molecular target was identified as TIP47, an IGF II receptor binding protein, highlighting the potential of related compounds in anticancer therapy (Zhang et al., 2005).
Molecular Docking and Drug Design
Molecular docking studies have been utilized to explore the anticancer and antimicrobial potential of novel compounds with structural similarities. For example, new 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and evaluated for their anticancer activity against 60 cancer cell line panels by the National Cancer Institute (NCI, USA), showing significant potency. These studies underscore the utility of such compounds in drug design and development, providing a foundation for further exploration of related chemical entities (Katariya et al., 2021).
Electromaterials for Organic Electronics
The introduction of 1,2,4-oxadiazole and fluorophenyl groups into polymeric backbones has been shown to significantly enhance the properties of materials for organic electronics. For instance, copolymers containing electron-transporting aromatic triazole or oxadiazole segments exhibit improved thermal stability, solubility, and electrochromic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. This research demonstrates the versatility of such compounds in the development of advanced materials with potential applications in flexible displays, lighting, and photovoltaic cells (Shih et al., 2015).
特性
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c19-13-3-1-2-11(8-13)17-21-18(25-22-17)12-9-16(24)23(10-12)15-6-4-14(20)5-7-15/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRXUANONKHENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

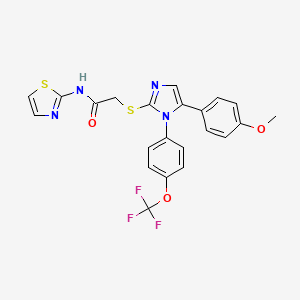
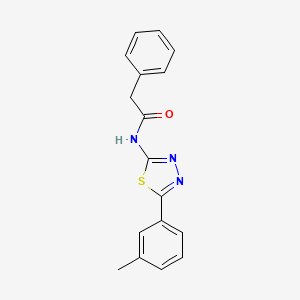
![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)
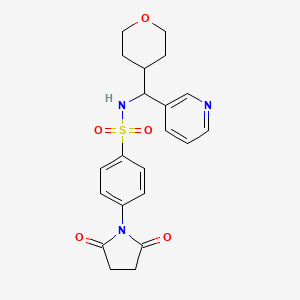
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)

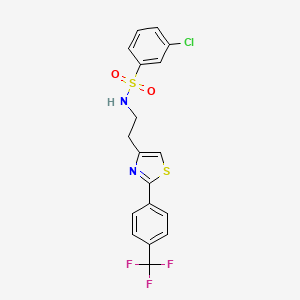

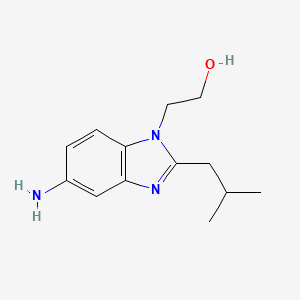
![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

